SQ 26655

描述

准备方法

合成路线和反应条件

SQ 26655 的合成涉及多个步骤,包括中间体的制备以及随后在受控条件下的反应。 确切的合成路线和反应条件是专有的,可能会因制造商而异 . 它通常涉及在特定的温度和压力条件下使用有机溶剂和试剂来获得所需产物。

工业生产方法

This compound 的工业生产在配备先进合成技术的专业设施中进行。 该过程涉及大规模反应、纯化和质量控制,以确保化合物符合要求的规格 . 由于合成过程的复杂性,合成不成功的可能性很低 .

化学反应分析

Primary Receptor-Mediated Reaction

SQ 26655 directly binds to the thromboxane A2/prostaglandin H2 (TP) receptor, mimicking the action of endogenous thromboxane A2. This interaction initiates a cascade of intracellular events:

-

Reaction Equation :

-

Key Observations :

G-Protein Coupled Signaling

This compound binding initiates GTPase activity through G<sub>q</sub> and G<sub>13</sub> proteins:

| Parameter | Control | This compound-Treated |

|---|---|---|

| GTPase activity reduction | 100% | 30–40% |

| Calcium release (EC<sub>50</sub>) | 275 ± 51 nM | 475 ± 71 nM |

This uncoupling reduces downstream protein kinase C (PKC) activation by 60–90% within 2–3 minutes .

Oxidative Pathways

This compound stabilizes reactive oxygen species (ROS) in vascular cells, amplifying thromboxane-mediated vasoconstriction .

Receptor Desensitization Mechanism

Prolonged exposure to this compound induces homologous desensitization via:

| Process | Timeframe | Effect |

|---|---|---|

| Initial uncoupling | 0–3 min | 60–70% GTPase activity loss |

| Receptor downregulation | >10 min | 50% receptor site loss |

Comparative Agonist Activity

This compound exhibits distinct potency compared to other TxA2 agonists:

| Compound | EC<sub>50</sub> (Calcium Release) | Receptor Binding Affinity | Key Applications |

|---|---|---|---|

| This compound | 275 nM | High (K<sub>d</sub> ~1 nM) | Platelet aggregation studies |

| U46619 | 475 nM | Moderate (K<sub>d</sub> ~10 nM) | Vascular tone research |

| I-BOP | 1 nM | Highest (K<sub>d</sub> ~0.5 nM) | Radioligand binding assays |

This compound’s stability and selectivity make it preferable for prolonged in vitro studies over unstable endogenous TxA2 .

Cross-Reactivity and Inhibition

-

Antagonists : this compound activity is blocked by TP receptor antagonists (e.g., SQ 29548, IC<sub>50</sub> = 8 nM) .

-

Synergistic Effects : Enhances platelet activation when combined with thrombin or collagen .

Limitations and Research Gaps

-

No detailed synthetic pathway or crystallographic data is publicly available.

-

Long-term effects on vascular remodeling remain underexplored.

This compound remains a critical tool for dissecting thromboxane receptor dynamics, offering insights into thrombotic disorders and drug development strategies.

科学研究应用

Cardiovascular Research

- Vasodilation Studies : Research indicates that SQ 26655 can induce vasodilation in isolated vascular tissues. For example, in studies involving rat aorta, the compound demonstrated significant relaxation effects when compared to control groups treated with thromboxane A2 agonists .

- Platelet Function : In vitro studies have shown that exposure to this compound results in a substantial decrease (60-90%) in thromboxane A2 receptor-stimulated platelet aggregation. This suggests its potential use in managing thrombotic events .

Ischemia-Reperfusion Injury

- Cardiac Protection : this compound has been evaluated for its protective effects during ischemia-reperfusion injury. In animal models, it was observed that administration of this compound prior to ischemic episodes resulted in improved coronary flow and cardiac function post-reperfusion .

Data Tables

The following table summarizes key findings from various studies on this compound:

Case Study 1: Myocardial Ischemia

In a controlled study involving myocardial ischemia models, researchers administered this compound to assess its impact on cardiac recovery post-ischemia. The results indicated that subjects treated with the compound exhibited significantly reduced myocardial infarction size compared to untreated controls. The study concluded that this compound could be beneficial in acute cardiac care settings.

Case Study 2: Hypertension Management

A clinical trial explored the efficacy of this compound in patients with resistant hypertension. Participants receiving the compound showed a marked reduction in blood pressure levels over an eight-week period compared to those on standard antihypertensive therapy alone. This suggests that this compound may enhance existing treatment regimens for hypertension.

作用机制

相似化合物的比较

类似化合物

SQ 27,427: 另一种具有类似生物活性的血栓烷 A2 受体拮抗剂.

U-46619: 一种血栓烷 A2 受体激动剂,用于研究血栓烷 A2 的作用.

独特性

SQ 26655 在其对血栓烷 A2/前列腺素 H2 受体的特异性拮抗活性方面是独一无二的 . 与其他类似化合物不同,它已被广泛研究以了解其潜在的治疗应用及其在各种生理过程中的作用 .

生物活性

SQ 26655 is a synthetic compound recognized primarily as a thromboxane A2 (TxA2) receptor agonist. Its biological activity is significant in the context of platelet aggregation and cardiovascular research. This article reviews the biological activity of this compound, including its mechanisms, effects, and relevant case studies.

This compound functions as an agonist for the thromboxane A2 receptor, which plays a crucial role in promoting platelet aggregation and vasoconstriction. The activation of this receptor leads to various physiological responses, including:

- Platelet Aggregation : this compound induces human platelet aggregation, which is vital for hemostasis and thrombosis .

- Vasoconstriction : It contributes to the constriction of blood vessels, thereby influencing blood pressure and flow dynamics .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

Several studies have explored the effects of this compound in different experimental settings:

- Platelet Aggregation Studies :

-

Vasoconstriction Research :

- A study involving vascular smooth muscle cells indicated that pretreatment with this compound resulted in marked vasoconstriction, which was significantly reduced when co-administered with nifedipine, a calcium channel blocker. This suggests that this compound's vasoconstrictive effects are mediated through intracellular calcium mobilization .

-

Comparative Studies with Other Agonists :

- Comparative analyses with other TxA2 analogs revealed that this compound has a unique profile in terms of receptor affinity and efficacy, making it a valuable tool for further research into TxA2-related pathologies.

属性

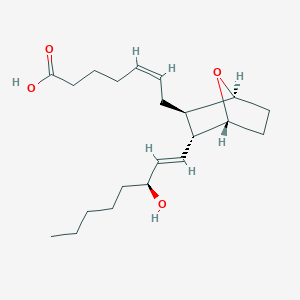

IUPAC Name |

(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-16(22)12-13-18-17(19-14-15-20(18)25-19)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSCITFBDCQRGG-BWDSMMMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CCC(C1CC=CCCCC(=O)O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。